molecular formula C7H8ClN5S B3275596 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine CAS No. 627060-62-2

4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B3275596
CAS No.: 627060-62-2
M. Wt: 229.69 g/mol
InChI Key: XRYHDBQSKAIUPN-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with substituents at positions 1 (methyl), 3 (amine), 4 (chloro), and 6 (methylthio).

Synthesis: The compound can be synthesized via chlorination using the Vilsmeier reagent (POCl₃ and DMF), as demonstrated in analogous compounds . The methylthio group at position 6 is likely introduced via nucleophilic substitution or thiolation reactions.

Properties

IUPAC Name

4-chloro-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5S/c1-13-6-3(5(9)12-13)4(8)10-7(11-6)14-2/h1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHDBQSKAIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)C(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS No. 627060-62-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C7H8ClN5SC_7H_8ClN_5S with a molecular weight of 229.69 g/mol. It is characterized as a solid compound that requires storage in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study highlighted that derivatives of pyrazolo compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . Specifically, this compound was evaluated for its effects on cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

CompoundCell LineConcentration (μM)Effect
This compoundMDA-MB-23110Induces apoptosis
This compoundHepG210Inhibits proliferation

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of microtubule assembly and enhancement of caspase activity. In studies assessing the impact on the cell cycle, it was found that treatment with this compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Inhibition of Enzymatic Activity

In addition to its anticancer properties, this compound has been shown to inhibit certain enzymatic activities associated with cancer progression. For instance, it demonstrated inhibitory effects on EGF receptor tyrosine kinase phosphorylation in A431 cell lines stimulated by epidermal growth factor (EGF) .

Table 2: Enzymatic Inhibition Data

Enzyme TargetCell LineConcentration (μM)Inhibition (%)
EGF Receptor Tyrosine KinaseA431575%

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrazolo derivatives where the target compound was included in a library screened for anticancer activity. The results indicated that it was among the top candidates for further development due to its potent activity against multiple cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolopyrimidine derivatives, including 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine, may possess anticancer properties. For instance:

  • In vitro assays have demonstrated that certain derivatives exhibit inhibitory effects on cell proliferation in cancer cell lines stimulated by epidermal growth factor (EGF). Notably, compounds similar to this compound showed inhibition of EGF receptor tyrosine kinase (EGFR-TK) phosphorylation, suggesting a mechanism for their anticancer activity .

Adenosine Receptor Modulation

The compound has been evaluated for its affinity toward adenosine receptors:

  • A series of related compounds were synthesized and tested for their binding affinity to the A1 adenosine receptor (A1AR). Although some exhibited poor affinity, the structure of this compound could potentially be optimized for enhanced receptor interaction .

Inhibitors of Kinase Activity

The compound's structural characteristics suggest potential as a kinase inhibitor:

  • Pyrazolopyrimidine derivatives are known to interact with various kinases involved in cancer progression. The presence of the methylthio group may enhance selectivity and potency against specific kinase targets .

Case Study 1: Inhibition of EGF Signaling Pathway

A study focused on the effects of pyrazolopyrimidine derivatives on the EGF signaling pathway demonstrated that certain compounds led to decreased cell proliferation in A431 cells (a human epidermoid carcinoma cell line). The mechanism involved the inhibition of EGFR-TK phosphorylation, highlighting the potential of these compounds in targeted cancer therapies.

Case Study 2: Structure-Affinity Relationships

Research exploring structure-affinity relationships among various pyrazolopyrimidine derivatives indicated that modifications at specific positions could dramatically alter binding affinities to A1AR and other targets. This provides a framework for designing more effective analogs based on the core structure of this compound.

Comparison with Similar Compounds

Key Features :

  • 1-Methyl group : Enhances steric stability and modulates lipophilicity.
  • 3-Amine group : Provides hydrogen-bonding capability, critical for target interactions.
  • 4-Chloro substituent : Improves electrophilicity and reactivity in substitution reactions.

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of pyrazolopyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Synthesis Method Key Properties/Activities Reference
Target Compound 1-Me, 3-NH₂, 4-Cl, 6-SMe Vilsmeier chlorination Potential anticancer/antimicrobial
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine 3-NH₂, 6-SMe Not specified Unknown (simpler scaffold)
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine 1-Me, 4-Cl, 6-NH₂ Not specified Altered hydrogen-bonding profile
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-Cl, 6-Me Hydrazinolysis Anticancer activity inferred
4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-SMe, 4-NH₂ Microwave-assisted synthesis Fluorescence applications

Key Observations :

  • Position 1 Substituents : Methyl (target compound) vs. phenyl () alters steric bulk and electronic effects. Methyl groups may improve metabolic stability compared to phenyl .
  • Position 3 vs. 4 Amine : The target’s 3-amine group contrasts with 4-amine in (CAS 5417-78-7), affecting hydrogen-bonding interactions with biological targets.
  • Methylthio (SMe) vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine?

  • Methodological Answer : The compound is typically synthesized via multi-component cyclocondensation reactions. For example, trifluoroacetic acid (TFA)-catalyzed reactions in toluene with precursors like ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and substituted pyrazole amines yield the target structure through nucleophilic substitution and cyclization . One-pot strategies using Vilsmeier reagents or tandem reactions are also effective for introducing methylthio and chloro substituents .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., methylthio at C6 and chloro at C4) by analyzing chemical shifts and splitting patterns .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in studies of analogous pyrazolo[3,4-d]pyrimidine derivatives .
  • IR Spectroscopy : Validates functional groups (e.g., amine stretching at ~3300 cm1^{-1}) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Toluene is a preferred solvent due to its high boiling point, facilitating reflux conditions. Catalysts like TFA (30 mol%) enhance reaction efficiency by protonating intermediates, while Suzuki coupling reactions employ palladium catalysts for cross-coupling modifications .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like xanthine oxidase (XO) or kinases. For example, substituent modifications at C3 (amine) and C6 (methylthio) can optimize interactions with active-site residues, as seen in analogs with XO inhibitory activity comparable to allopurinol .

Q. What strategies address contradictory data in reaction yields or biological activity across studies?

  • Methodological Answer :

  • Reaction Optimization : Varying catalysts (e.g., TFA vs. Pd(PPh3_3)4_4) or solvents (toluene vs. DMF) can resolve yield discrepancies .
  • Bioactivity Validation : Use standardized assays (e.g., microbroth dilution for antimicrobial activity) to minimize variability. For example, pyrazolo[3,4-d]pyrimidine thiol derivatives show activity dependent on substituent electronegativity .

Q. How are Suzuki coupling reactions applied to modify the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : Iodo-substituted intermediates (e.g., 3-iodo-1-isopropyl-pyrazolo[3,4-d]pyrimidin-4-amine) react with boronic acids under Pd catalysis to introduce aryl/heteroaryl groups at C3. This method enables CNS-penetrant derivatives for toxoplasmosis treatment .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organ exposure .
  • First Aid : Immediate decontamination with water for skin contact and medical consultation for inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

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